MFCD06642325
Description
However, based on the methodology outlined in the literature, compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD00039227, MFCD00003330) can be analyzed to infer structural and functional parallels. These identifiers typically correspond to organoboron, trifluoromethyl-substituted, or aromatic derivatives, which are critical in pharmaceuticals, agrochemicals, and materials science. For example, boronic acids (e.g., CAS 1046861-20-4 in ) are widely used in Suzuki-Miyaura cross-coupling reactions, while trifluoromethyl ketones (e.g., CAS 1533-03-5 in ) exhibit unique electronic properties due to fluorine substitution.
Properties
IUPAC Name |
2-(4-butylanilino)-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF3N3OS/c1-2-3-4-15-5-8-18(9-6-15)28-14-21(31)30-22-29-13-19(32-22)12-16-11-17(23(25,26)27)7-10-20(16)24/h5-11,13,28H,2-4,12,14H2,1H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJDAZUWNDGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642325 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
MFCD06642325 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
MFCD06642325 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of MFCD06642325 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to MFCD06642325, based on similarity scores and shared applications:
Table 1: Key Physicochemical Properties of this compound and Similar Compounds
Structural and Functional Comparisons
CAS 1046861-20-4 (Boronic Acid Derivative) :
CAS 1533-03-5 (Trifluoromethyl Ketone) :
CAS 1761-61-1 (Brominated Aromatic Compound) :
Table 2: Reaction and Stability Profiles
Implications of Physicochemical Differences
- Molecular Weight : Higher molecular weight in boronic acids (235.27 g/mol) reduces membrane permeability compared to trifluoromethyl derivatives (202.17 g/mol) .
- LogP and Solubility : Trifluoromethyl compounds exhibit optimal LogP (2.89) and solubility (1.45 mg/mL), balancing bioavailability and synthetic utility .
- Thermal Stability : Boronic acids require controlled conditions (e.g., 75°C) for stability, whereas trifluoromethyl derivatives tolerate higher temperatures .
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